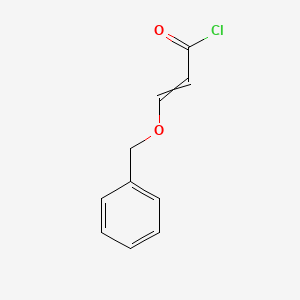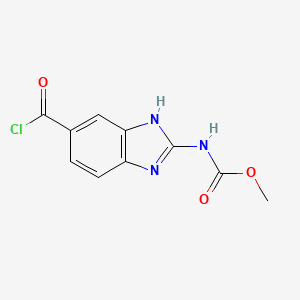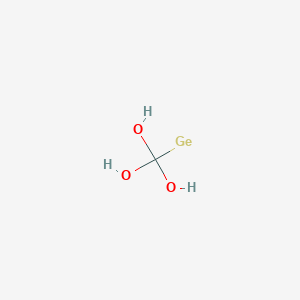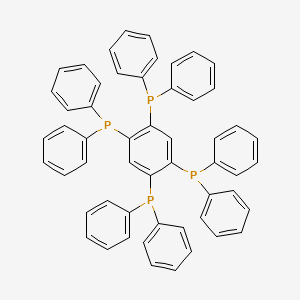
magnesium;1,3-dimethylbenzene-5-ide;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;1,3-dimethylbenzene-5-ide;chloride is an organometallic compound that features a magnesium ion coordinated to a 1,3-dimethylbenzene-5-ide ligand and a chloride ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,3-dimethylbenzene-5-ide;chloride typically involves the reaction of 1,3-dimethylbenzene with a magnesium source, such as magnesium turnings, in the presence of a halogenating agent like chlorine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
1,3-dimethylbenzene+Mg+Cl2→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;1,3-dimethylbenzene-5-ide;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chloride ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding benzoic acid derivatives, while substitution reactions can produce various substituted benzene compounds.
Aplicaciones Científicas De Investigación
Magnesium;1,3-dimethylbenzene-5-ide;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in studies involving the interaction of organometallic compounds with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which magnesium;1,3-dimethylbenzene-5-ide;chloride exerts its effects involves the coordination of the magnesium ion with the 1,3-dimethylbenzene-5-ide ligand. This coordination facilitates various chemical reactions by stabilizing reactive intermediates and providing a favorable environment for the reaction to proceed. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium;1,4-dimethylbenzene-5-ide;chloride
- Magnesium;1,2-dimethylbenzene-5-ide;chloride
- Magnesium;1,3-dimethylbenzene-4-ide;chloride
Uniqueness
Magnesium;1,3-dimethylbenzene-5-ide;chloride is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its reactivity and interaction with other molecules. This unique structure allows for distinct chemical behavior compared to its isomers and other similar compounds.
Propiedades
Número CAS |
122891-11-6 |
|---|---|
Fórmula molecular |
C8H9ClMg |
Peso molecular |
164.91 g/mol |
Nombre IUPAC |
magnesium;1,3-dimethylbenzene-5-ide;chloride |
InChI |
InChI=1S/C8H9.ClH.Mg/c1-7-4-3-5-8(2)6-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
LNDSCZBVSXYLPU-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C[C-]=C1)C.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine](/img/structure/B14281771.png)
![Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy-](/img/structure/B14281776.png)

![{[(Hex-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14281784.png)

![ethyl 4-[[(5R,9S)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]amino]benzoate](/img/structure/B14281792.png)
![4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one](/img/structure/B14281798.png)


![7-[2-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B14281811.png)



![Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]-](/img/structure/B14281836.png)
